(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Description
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (CAS 740774-41-8) is a chiral γ-aminobutyric acid (GABA) derivative featuring a 4-methoxyphenyl substituent at the C3 position. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. Key physicochemical properties include:
Properties
IUPAC Name |
(3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUTESMNAONPQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360547 | |
| Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740774-41-8 | |
| Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is a boronic ester, which are often used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis.
Mode of Action
The mode of action of ®-4-Amino-3-(4-methoxyphenyl)butanoic acid is likely related to its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex. This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic molecules.
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the synthesis of complex organic molecules.
Action Environment
The action of ®-4-Amino-3-(4-methoxyphenyl)butanoic acid, like other boronic esters, is influenced by environmental factors such as temperature and the presence of other reagents. These factors can affect the stability of the compound and the efficiency of the reactions it participates in.
Biological Activity
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, also known as a derivative of the amino acid family, has garnered attention for its diverse biological activities. This compound, with the molecular formula C11H15NO3 and a molecular weight of approximately 209.24 g/mol, exhibits several pharmacological properties that make it a subject of interest in various biomedical research fields.
Chemical Structure and Properties
The compound features a butanoic acid backbone with an amino group and a para-methoxyphenyl substituent. Its unique structure contributes to its reactivity and biological interactions, particularly in modulating neurotransmitter systems, which is crucial for its neuroprotective effects.
Neuroprotective Effects
Research indicates that this compound may protect neurons from oxidative stress and has potential applications in treating neurodegenerative diseases. It modulates gamma-aminobutyric acid (GABA) receptors, which play a significant role in neurotransmission and neuronal survival.
Anticancer Properties
Preliminary studies have shown that this compound can induce apoptosis in specific cancer cell lines by activating caspase pathways. This selective induction of cell death in malignant cells while sparing normal cells suggests its potential as an anticancer agent.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, inhibiting bacterial growth by disrupting cell wall synthesis. This activity highlights its potential use in developing new antibacterial agents.
The mechanisms through which this compound exerts its effects include:
- Modulation of Neurotransmitter Activity : By influencing GABA receptor activity, the compound may enhance inhibitory neurotransmission, providing neuroprotective benefits.
- Induction of Apoptosis : The activation of caspase pathways leads to programmed cell death in cancerous cells, offering a therapeutic avenue for cancer treatment.
- Inhibition of Bacterial Growth : The disruption of bacterial cell wall synthesis underlines its utility as an antimicrobial agent.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | Similar backbone but differs in amino placement | Potentially different biological activities |
| (S)-4-Amino-3-(4-methoxyphenyl)butanoic acid | Enantiomer of (R)-form | Different pharmacological properties |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Shorter chain length | Variations in solubility and reactivity |
This table illustrates how the stereochemistry and functional groups contribute to the distinct biological properties of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Neuroprotection : A study demonstrated that the compound could significantly reduce neuronal death induced by oxidative stress in vitro, suggesting its potential for treating conditions like Alzheimer's disease.
- Cancer Research : In vitro experiments showed that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells, establishing its role as a potential anticancer agent.
- Antimicrobial Testing : The compound was tested against several bacterial strains, revealing significant inhibition of growth, particularly against Gram-positive bacteria. This finding supports its application in antibiotic development.
Scientific Research Applications
Neuroscience Research
The compound is primarily studied for its potential neuroprotective effects. It acts as a modulator of neurotransmitter systems, particularly influencing GABA receptors. This property makes it valuable in exploring treatments for neurodegenerative diseases and psychiatric disorders, such as anxiety and depression. Research indicates that compounds similar to (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid may help in stabilizing mood and alleviating anxiety symptoms by enhancing GABAergic activity .
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various drugs targeting neurological disorders. Its role in modulating neurotransmitter activity is crucial for developing effective therapies for conditions like epilepsy and mood disorders. The compound's unique chemical structure allows for the design of novel pharmaceuticals that can interact with specific biological targets .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard in chromatographic techniques. It aids in the accurate measurement of related substances within complex mixtures, which is essential for quality control in pharmaceutical manufacturing and biochemical research. Its application ensures the reliability of results in various analytical methods, including HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .
Biochemical Studies
This compound functions as an amino acid derivative, allowing researchers to investigate protein interactions and enzyme activities. This application contributes significantly to understanding metabolic pathways and cellular functions. Studies have shown that this compound can influence protein folding and stability, providing insights into various biological processes .
Peptide Synthesis
The compound is also employed in peptide synthesis as a protective group, enhancing the yield and purity of peptide products. Its use in this context allows for selective reactions during synthesis, making it a valuable tool in developing peptides for therapeutic applications .
Material Science
In material science, this compound can be incorporated into polymers to modify their properties. This application is particularly relevant in creating advanced materials with specific characteristics suitable for various industrial applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Differences
The table below compares (R)-4-amino-3-(4-methoxyphenyl)butanoic acid with five key analogues:
Pharmacological and Functional Comparisons
GABAB Receptor Affinity
Computational docking studies (Rosetta Ligand Docking, MMPBSA) highlight the following trends:
- (R)-Baclofen (4-Cl) : Clinically used agonist with moderate affinity (ΔG = −38.5 kcal/mol); chloro substituent enhances steric interactions but reduces solubility .
- (R)-4-Fluorophenyl derivative : Lower affinity (ΔG = −35.2 kcal/mol) due to fluorine’s electronegativity limiting hydrophobic interactions .
Solubility and Stability
Preparation Methods
General Synthetic Strategies
The preparation of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid typically involves multi-step organic synthesis starting from readily available aromatic aldehydes or substituted phenyl precursors. Key steps include:
- Formation of nitroalkene or nitropropene intermediates via condensation reactions.
- Stereoselective reduction of nitro intermediates to amines.
- Introduction or preservation of the (R)-chiral center through chiral catalysts or auxiliaries.
- Final acidification or hydrolysis to yield the amino acid.
Synthesis via Nitroalkene Intermediate
One common approach begins with 4-methoxybenzaldehyde reacting with nitromethane to form 4-methoxyphenyl-2-nitropropene, an intermediate nitroalkene compound. This intermediate undergoes catalytic hydrogenation to reduce the nitro group to an amine, yielding 4-methoxyphenyl-2-aminopropane. Subsequent reaction with butanoic acid under acidic conditions affords the target compound.
| Step | Reactants & Conditions | Outcome |
|---|---|---|
| 1 | 4-Methoxybenzaldehyde + nitromethane, base catalyst | Formation of 4-methoxyphenyl-2-nitropropene |
| 2 | Catalytic hydrogenation (H2, Pd catalyst, 5.5 bar, 40°C, 24 h) | Reduction to 4-methoxyphenyl-2-aminopropane |
| 3 | Reaction with butanoic acid, acidic medium | Formation of this compound |
This method benefits from the use of palladium catalysts and controlled hydrogen pressure to achieve selective reduction while maintaining stereochemistry.
Use of Transition Metal Catalysts and Chiral Ligands
Advanced synthesis approaches employ transition metal catalysts (from groups 7, 8, or 9 of the periodic table) combined with chiral ligands to induce stereoselectivity in the formation of the (R)-enantiomer. For example, asymmetric hydrogenation of prochiral precursors using rhodium or ruthenium complexes with chiral phosphine ligands has been reported.
- The reaction vessel is degassed to remove oxygen.
- Hydrogen pressure is maintained at approximately 5.5 bar.
- Reaction temperature is controlled around 40°C.
- Reaction time extends to 24 hours to ensure complete conversion.
- The chiral ligand ensures high enantiomeric excess of the (R)-isomer.
This catalytic system is especially useful for synthesizing NEP inhibitors or related compounds with a chiral amino acid backbone.
Alternative Cyclization and Rearrangement Routes
Some literature describes the preparation of diaryl butyric acid derivatives via rearrangement and cyclization under acidic conditions, which can be adapted for related amino acid derivatives. For instance, the use of polyphosphoric acid or p-toluenesulfonic acid can induce dehydrative cyclization, followed by amination to yield substituted amino butanoic acids.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Acid-catalyzed rearrangement and cyclization | High | Polyphosphoric acid or H2SO4 |
| 2 | Reaction with amines under reflux in chlorobenzene | 70-90 | Silica gel purification |
| 3 | Final purification and recrystallization | - | Ensures high purity |
Though this method is more common for diaryl derivatives, it demonstrates the versatility of acid-catalyzed transformations in preparing complex amino acid analogs.
Industrial Scale Considerations
Industrial production optimizes the above synthetic routes by:
- Employing continuous flow reactors for better control of reaction parameters.
- Using automated synthesis systems to enhance reproducibility.
- Optimizing temperature, pressure, and catalyst loading to maximize yield and purity.
- Applying rigorous purification steps, including crystallization and chromatography.
These improvements allow for scalable synthesis of this compound for pharmaceutical and research applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitroalkene Intermediate Route | 4-Methoxybenzaldehyde, nitromethane, Pd/H2 | Straightforward, scalable | Requires stereoselective reduction |
| Transition Metal Catalyzed Asymmetric Hydrogenation | Rh, Ru catalysts + chiral ligands, H2, 40°C, 5.5 bar | High enantiomeric purity | Catalyst cost, longer reaction time |
| Acid-Catalyzed Rearrangement & Cyclization | Polyphosphoric acid, p-toluenesulfonic acid, reflux | High yields, versatile | More steps, purification needed |
| Industrial Continuous Flow | Optimized catalysts, flow reactors | Efficient, reproducible | Requires specialized equipment |
Research Findings and Analytical Data
- The stereoselective hydrogenation step is critical for obtaining the (R)-enantiomer with high enantiomeric excess (>95%).
- Hydrogen pressure and temperature control directly affect the reaction rate and selectivity.
- Purification by silica gel chromatography and recrystallization from solvents such as acetone-petroleum ether mixtures enhances product purity.
- Spectroscopic analyses (IR, NMR) confirm the structure and stereochemistry of the synthesized compound.
Q & A
Q. What are the established synthetic routes for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, and how is enantiomeric purity ensured?
The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral resolution. For example, Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) are used to preserve stereochemistry during synthesis, followed by deprotection under acidic conditions . Enantiomeric purity is validated using chiral HPLC or polarimetry, with comparisons to reference standards .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the positions of the amino, methoxyphenyl, and carboxylic acid groups (e.g., δ ~1.5–2.5 ppm for butanoic acid backbone protons) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass ~223.1 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify functional groups like NH₂ (stretch ~3350 cm⁻¹) and COOH (broad peak ~2500–3000 cm⁻¹) .
Q. What are the primary biological targets or pathways associated with this compound?
Structurally analogous compounds, such as (R)-Baclofen, are selective GABAB receptor agonists . The methoxyphenyl substituent may modulate receptor affinity or metabolic stability compared to chlorophenyl derivatives, suggesting potential activity in neurological or neuromuscular research .
Advanced Research Questions
Q. How do enantiomeric differences [(R) vs. (S)] influence the pharmacological profile of 4-Amino-3-(4-methoxyphenyl)butanoic acid?
Enantiomers often exhibit divergent binding affinities. For example, (R)-Baclofen shows 100-fold higher GABAB receptor activity than the (S)-form . Comparative studies using radioligand binding assays (e.g., [³H]-GABA displacement) and in vitro electrophysiology can quantify stereospecific effects .
Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis of the (R)-enantiomer?
- Chiral Catalysts : Use of Rhodium or Ruthenium complexes for asymmetric hydrogenation of ketone precursors .
- Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) to enhance ee >99% .
- Crystallization-Induced Diastereomer Transformation : Leverage solubility differences between diastereomeric salts .
Q. How can researchers address solubility limitations of this compound in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to improve aqueous solubility .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance membrane permeability .
Q. How to resolve contradictions in receptor-binding data across studies?
- Mutagenesis Studies : Identify critical residues in the GABAB receptor binding pocket via alanine scanning .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain affinity variations due to methoxyphenyl vs. chlorophenyl substituents .
Q. What methodologies enable structure-activity relationship (SAR) studies for analogs with improved selectivity?
- Positional Isomerism : Compare activity of 3-(4-methoxyphenyl) vs. 3-(3-methoxyphenyl) derivatives .
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy groups to assess metabolic stability .
Q. How to validate target engagement in cellular models?
Q. What analytical methods assess the compound’s stability under physiological conditions?
- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks to predict shelf-life .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
